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Cat. No.: B118167 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the

chemical modification of lysine residues in peptides via succinylation. This post-translational

modification (PTM) is of significant interest as it induces a charge change from positive to

negative on the lysine side chain, potentially altering peptide conformation, stability, and

biological activity.[1]

Introduction to Lysine Succinylation
Protein succinylation is a post-translational modification where a succinyl group (-CO-CH2-

CH2-CO2H) is covalently attached to a lysine residue.[2][3] This modification can occur

enzymatically or non-enzymatically and plays a crucial role in regulating various cellular

processes, including metabolism and gene expression.[3] The addition of the succinyl group

neutralizes the positive charge of the lysine residue and introduces a negative charge, which

can significantly impact protein structure and function.[1]

Key Features of Lysine Succinylation:

Charge Reversal: Changes the charge of the lysine residue from +1 to -1 at physiological

pH.[1]

Structural Alteration: The addition of a bulky succinyl group can induce conformational

changes in peptides and proteins.[1]
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Biological Relevance: Involved in the regulation of enzyme activity, protein-protein

interactions, and subcellular localization.[3]

Experimental Protocols
This section provides detailed methodologies for the in vitro succinylation of peptides using

succinic anhydride, followed by sample preparation for analysis by mass spectrometry.

Protocol 1: In Vitro Succinylation of Peptides
This protocol describes the chemical modification of peptide lysine residues using succinic
anhydride.

Materials:

Peptide of interest

Succinic anhydride

Acetonitrile (ACN)

100 mM Sodium Phosphate buffer, pH 7.4

Dimethyl sulfoxide (DMSO), anhydrous (optional, for dissolving succinic anhydride)

7.25 M NaOH (for pH adjustment)

50% Hydroxylamine solution

C18 ZipTips (for desalting)

Procedure:

Peptide Preparation: Dissolve the peptide in 10 mM sodium phosphate buffer (pH 7.4) to a

final concentration of 1 mg/mL.[4]

Reagent Preparation: Prepare a stock solution of succinic anhydride. For a 5 M solution,

dissolve 0.24 g of succinic anhydride-d4 (or unlabeled succinic anhydride) in 461 µL of
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anhydrous DMSO.[5] Alternatively, a fresh solution of succinic anhydride in acetonitrile can

be prepared to a final concentration of 5 mg/mL.[4]

Succinylation Reaction:

Add a 10-fold molar excess of succinic anhydride solution to the peptide solution.[4] For

quantitative succinylation, 12 µL of a 5 M succinic anhydride solution can be added per

60 µmol of lysine residues.[5]

Incubate the reaction mixture at 37°C for 2 hours with gentle shaking.[4] Alternatively, for

quantitative labeling, incubate at 4°C for 20 minutes on a vortex mixer.[5]

pH Adjustment and Quenching:

After incubation, add 10 µL of 7.25 M NaOH to increase the pH to ~8. This step helps to

eliminate any O-acylation side-products.[5]

To revert any remaining O-acylation side reactions, add 10 µL of 50% hydroxylamine

solution.[5]

Purification:

Remove excess reagent by ultrafiltration or desalting using C18 ZipTips according to the

manufacturer's protocol.[4][6]

The succinylated peptide is now ready for downstream analysis.

Protocol 2: Enrichment of Succinylated Peptides for
Mass Spectrometry
This protocol is designed for the enrichment of succinylated peptides from a complex mixture,

such as a protein digest, prior to mass spectrometry analysis.

Materials:

Tryptic digest of protein sample

NETN buffer (100 mM NaCl, 1 mM EDTA, 50 mM Tris-HCl, 0.5% NP-40, pH 8.0)
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Anti-succinyllysine antibody beads

Wash buffer (e.g., NETN buffer and water)

Elution buffer (0.1% trifluoroacetic acid)

C18 ZipTips

Procedure:

Sample Preparation: Dissolve the dried tryptic peptides in NETN buffer.[6]

Immunoaffinity Enrichment:

Add the peptide solution to pre-washed anti-succinyllysine antibody beads.[6]

Incubate overnight at 4°C with gentle shaking to allow for the binding of succinylated

peptides to the antibody beads.[6]

Washing:

Wash the beads four times with NETN buffer to remove non-specifically bound peptides.

[6]

Wash the beads twice with deionized water to remove residual buffer salts.[6]

Elution:

Elute the bound succinylated peptides from the beads by adding 0.1% trifluoroacetic acid.

[6]

Collect the eluate. Repeat the elution step and combine the fractions.[4]

Final Preparation:

Vacuum-dry the eluted peptides.[6]

Desalt the peptides using C18 ZipTips before LC-MS/MS analysis.[6]
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Data Presentation
The following tables summarize quantitative data related to the analysis of succinylated

peptides.

Table 1: Mass Spectrometry Data Quality for Succinylated Peptide Analysis

Parameter Value Reference

Peptide Mass Accuracy (ppm) < 2.0 [7]

Average Peptide Length 15 amino acids [8]

Average Succinylation Sites

per Protein
3 [8]

Table 2: Quantification of BSA Lysine Succinylation Occupancy

This table presents the measured succinylation occupancy for 20 proteolytic peptides from

bovine serum albumin (BSA) that was commercially pre-succinylated at defined percentages.

The occupancy was calculated using the highest-ranked, differentiating MS2 fragment ion.

Pre-succinylated BSA (%) Measured Ksucc Occupancy (%)

0 0

1 1

10 10

50 50

100 100

(Data adapted from a study on quantifying site-

specific protein lysine succinylation)[9]

Visualizations
The following diagrams illustrate the key chemical reaction and experimental workflow.
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Caption: Chemical reaction of lysine succinylation.
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Caption: Workflow for succinylome analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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